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molecular formula C15H13NO2 B8499531 4'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

4'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No. B8499531
M. Wt: 239.27 g/mol
InChI Key: QJMGOIZJAZLZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615651B2

Procedure details

4-Bromo-3-methyl-benzamide (15.02 g), 70 mmol), 4-formylphenylboronic acid (14.039, 91 mmol) and palladium tetrakis(triphenylphosphine) (5.03 g, 4 mmol) were combined in 1,2-dimethoxy ethane (5 ml) and 2M aqueous sodium carbonate (2.5 ml). After heating at 95° C. for 48 hours, the reaction mixture was cooled to ambient temperature and passed through a plug of Celite, rinsing with 1,2-dimethoxy ethane. The volatiles were removed under reduced pressure to yield 16 g of the title compound (I-4a) as a colorless solid.
Quantity
15.02 g
Type
reactant
Reaction Step One
Quantity
91 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
5.03 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[CH:12]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)=[O:13]>COCCOC.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=2[CH3:11])=[CH:16][CH:15]=1)=[O:13] |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
15.02 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)N)C=C1)C
Step Two
Name
Quantity
91 mmol
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
5.03 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
rinsing with 1,2-dimethoxy ethane
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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